molecular formula C20H24N2O4 B10841232 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide

2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide

Cat. No. B10841232
M. Wt: 356.4 g/mol
InChI Key: DGQYQVJKMZAQBV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is an organic compound that features a benzyloxy group, a hydroxy group, and a phenyl group attached to a heptanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl chloride with a suitable amine to form a benzyloxy intermediate. This intermediate is then reacted with a heptanediamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and phenyl groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy and hydroxy functional groups but differs in the aldehyde group.

    2-benzyloxy-1-methylpyridinium triflate: Contains a benzyloxy group and is used in benzylation reactions.

    3-(benzyloxy)pyridin-2-amine: Features a benzyloxy group attached to a pyridine ring

Uniqueness

2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is unique due to its heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N'-hydroxy-N-phenyl-2-phenylmethoxyheptanediamide

InChI

InChI=1S/C20H24N2O4/c23-19(22-25)14-8-7-13-18(26-15-16-9-3-1-4-10-16)20(24)21-17-11-5-2-6-12-17/h1-6,9-12,18,25H,7-8,13-15H2,(H,21,24)(H,22,23)

InChI Key

DGQYQVJKMZAQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CCCCC(=O)NO)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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